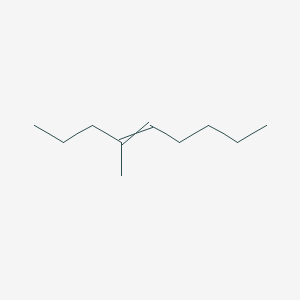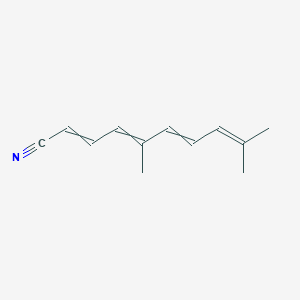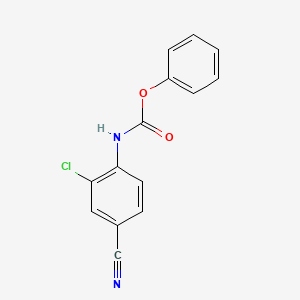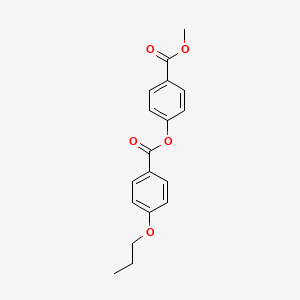
4-Methylnon-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylnon-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger class of hydrocarbons known as alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a nonane chain with a methyl group and a double bond at the fourth carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylnon-4-ene can be synthesized through various methods, including:
Dehydrohalogenation of Halides: This method involves the elimination of hydrogen halides from alkyl halides. For example, the dehydrohalogenation of 4-chloro-4-methylnonane using a strong base like potassium tert-butoxide can yield this compound.
Alkylation of Alkenes: Another method involves the alkylation of alkenes. For instance, the reaction of 1-octene with methyl iodide in the presence of a strong base can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate can yield 4-methylnon-4-en-1-ol.
Reduction: Reduction of this compound can produce alkanes. Hydrogenation using a palladium catalyst can convert it to 4-methylnonane.
Substitution: The compound can undergo substitution reactions, such as halogenation. For instance, the reaction with bromine can produce 4-bromo-4-methylnonane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Br2, Cl2) in the presence of light or heat
Major Products
Oxidation: 4-methylnon-4-en-1-ol, 4-methylnon-4-enal, 4-methylnonanoic acid
Reduction: 4-methylnonane
Substitution: 4-bromo-4-methylnonane, 4-chloro-4-methylnonane
Wissenschaftliche Forschungsanwendungen
4-Methylnon-4-ene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the study of biological processes involving alkenes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the medicinal properties of alkenes includes studying their potential as drug candidates. This compound can be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 4-Methylnon-4-ene involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and industrial applications. The compound can also undergo polymerization, forming long chains of repeating units, which is essential for its use in the production of polymers and resins.
Vergleich Mit ähnlichen Verbindungen
4-Methylnon-4-ene can be compared with other similar alkenes, such as:
1-Decene: A linear alkene with a double bond at the first carbon position. Unlike this compound, 1-Decene does not have a methyl group, making it less branched.
4-Methyl-1-pentene: A shorter alkene with a similar structure but fewer carbon atoms. It has a double bond at the first carbon position and a methyl group at the fourth position.
2-Methyl-2-butene: A smaller alkene with a double bond at the second carbon position and a methyl group at the second position. It is more branched than this compound.
The uniqueness of this compound lies in its specific structure, which combines a nonane chain with a double bond and a methyl group at the fourth position. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91485-39-1 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
4-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
VHLDUDJLFKAZEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)




![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)



![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)


![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

